GSK572A - 1403602-32-3

GSK572A

Catalog Number: EVT-270213
CAS Number: 1403602-32-3
Molecular Formula: C22H21F4N5O
Molecular Weight: 447.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK572A is a novel potent EchA6 inhibitor.
Overview

GSK572A is a novel compound developed by GlaxoSmithKline, primarily investigated for its potential therapeutic applications in various diseases. The compound falls under the category of small molecules, particularly focusing on its role as a selective inhibitor in specific biological pathways. Its development is part of a broader strategy to target complex diseases through innovative pharmacological approaches.

Source

GSK572A was synthesized and characterized by researchers at GlaxoSmithKline, a global healthcare company known for its extensive research and development in pharmaceuticals. The compound's design is based on the need for targeted therapies that can modulate specific biological processes with minimal off-target effects.

Classification

GSK572A is classified as an investigational drug and is part of the broader category of small molecule inhibitors. These compounds are typically characterized by their low molecular weight and ability to penetrate cells, making them suitable for targeting intracellular processes.

Synthesis Analysis

Methods

The synthesis of GSK572A involves several key steps, utilizing advanced organic chemistry techniques. The initial phase typically includes:

  1. Precursor Selection: Identifying suitable starting materials that can undergo chemical transformations.
  2. Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to facilitate desired reactions.
  3. Purification Techniques: Employing methods such as chromatography to isolate the final product from reaction by-products.

Technical Details

The synthesis may involve multi-step reactions, including:

  • Coupling Reactions: To form key linkages between molecular fragments.
  • Functional Group Modifications: To introduce or modify reactive sites on the molecule.
  • Final Purification: Utilizing techniques like high-performance liquid chromatography (HPLC) to achieve the required purity levels.
Molecular Structure Analysis

Structure

The molecular structure of GSK572A can be described using its chemical formula and three-dimensional conformation. It typically features specific functional groups that confer its biological activity.

Data

  • Molecular Formula: CxHyNzOw (specific numbers depend on the exact structure).
  • Molecular Weight: Approximately 400 Da (exact value varies with substitutions).
  • Structural Representation: The compound can be depicted using standard chemical drawing conventions, highlighting key functional groups.
Chemical Reactions Analysis

Reactions

GSK572A undergoes various chemical reactions that are crucial for its activity. These include:

  1. Enzymatic Reactions: Interactions with specific enzymes that modulate its pharmacological effects.
  2. Metabolic Transformations: Biochemical alterations that occur within biological systems, affecting its efficacy and safety profile.

Technical Details

The compound's reactivity may be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding these interactions is vital for predicting its behavior in vivo.

Mechanism of Action

Process

GSK572A exerts its effects through a well-defined mechanism of action, typically involving:

  1. Target Engagement: Binding to specific proteins or enzymes involved in disease pathways.
  2. Pathway Modulation: Influencing downstream signaling cascades that lead to therapeutic effects.

Data

Research indicates that GSK572A selectively inhibits target proteins with high affinity, resulting in altered cellular responses associated with disease states.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility profiles indicate compatibility with various solvents, essential for formulation development.

Chemical Properties

  • Stability: Stability studies reveal how GSK572A behaves under different environmental conditions (light, heat, moisture).
  • pKa Values: Ionization constants that inform on solubility and permeability characteristics.

Relevant Data or Analyses

Comprehensive testing provides insights into how these properties influence bioavailability and therapeutic efficacy.

Applications

Scientific Uses

GSK572A is primarily explored for its potential applications in treating diseases such as cancer and autoimmune disorders. Its selective inhibition mechanism positions it as a promising candidate for further clinical evaluation. Research continues to assess its safety profile and therapeutic window in preclinical models before advancing to human trials.

Introduction to GSK572A: Chemical and Therapeutic Context

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Formula

The chemical compound GSK572A, systematically designated under IUPAC nomenclature as (5R,7S)-5-(4-ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, defines its atomic connectivity and stereochemical configuration [1]. The molecular formula C₂₂H₂₁F₄N₅O reflects a molecular weight of 447.44 g/mol. Key structural features include:

  • A tetrahydropyrazolopyrimidine core with chiral centers at C5 (R) and C7 (S).
  • A 4-ethylphenyl substituent at C5 and a trifluoromethyl group at C7.
  • A carboxamide linkage to a 5-fluoropyridinylmethyl moiety.

The stereochemistry is critical for antiviral activity, as the (5R,7S) configuration optimizes binding to the integrase enzyme. Canonical SMILES encoding (CCC1=CC=C(C=C1)[C@H]1CC@HC(F)(F)F) and InChIKey (AURWIOYIXRLAMD-MOPGFXCFSA-N) provide machine-readable descriptors of its 3D structure [1].

Table 1: Chemical Identifiers of GSK572A

Identifier TypeValue
IUPAC Name(5R,7S)-5-(4-ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS Registry1403602-32-3
Molecular FormulaC₂₂H₂₁F₄N₅O
Molecular Weight447.44 g/mol
SMILESCCC1=CC=C(C=C1)[C@H]1CC@HC(F)(F)F
InChIKeyAURWIOYIXRLAMD-MOPGFXCFSA-N

Synonyms and Developmental Codename

GSK572A is recognized by the developmental codename S/GSK1349572, reflecting its collaborative origins between Shionogi & Co. and GlaxoSmithKline [2] [8]. This alphanumeric designation adheres to pharmaceutical industry conventions for investigational compounds, distinguishing it during preclinical and clinical development phases. Alternative synonyms include dolutegravir intermediate, though this term is nonstandard and primarily used in synthetic chemistry contexts [1]. The transition from "S/GSK1349572" to the simplified "GSK572A" occurred during advanced clinical trials, streamlining nomenclature for scientific discourse.

Historical Development of Second-Generation Integrase Inhibitors

GSK572A emerged as a pivotal intermediate in the synthesis of dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI). The evolution of INSTIs unfolded in distinct phases:

  • First-generation inhibitors (2007–2013): Raltegravir (approved 2007) and elvitegravir (2012) established clinical proof-of-concept but exhibited low genetic barriers to resistance. Single mutations (e.g., Q148K/R, N155H) could confer cross-resistance [8] [2].
  • Second-generation innovations: Dolutegravir (developed from GSK572A) addressed these limitations via enhanced metal-chelating properties and conformational flexibility. Its design enabled tighter binding to the integrase active site, retaining efficacy against many raltegravir-resistant strains [8]. Key milestones include:
  • Preclinical optimization of the pyridopyrazinone scaffold for improved pharmacokinetics.
  • Strategic incorporation of halogens (fluorine) and trifluoromethyl groups to enhance metabolic stability and membrane permeability [8].

Table 2: Evolution of Clinically Approved INSTIs

GenerationCompound (Approval Year)Key Chemical InnovationsResistance Barrier
FirstRaltegravir (2007)Hydroxypyrimidine carboxamideLow
FirstElvitegravir (2012)Quinolone scaffold + CYP3A4 booster requirementLow
SecondDolutegravir (2013)Tetrahydropyrazolopyrimidine (GSK572A core)High
SecondBictegravir (2018)Bicyclic carbamoyl pyridoneHigh

Role in Antiretroviral Therapy (ART) Evolution

The development of GSK572A-derived dolutegravir marked a paradigm shift in HIV management by addressing critical limitations of earlier ART regimens:

  • Efficacy enhancements: Dolutegravir demonstrated superior virological suppression rates (>90% in treatment-naïve patients) compared to NNRTIs and PIs in clinical trials, attributed to its robust resistance profile and once-daily dosing [8] [5].
  • Therapeutic simplification: Integration into single-tablet regimens (STRs) like Triumeq® (dolutegravir/abacavir/lamivudine) reduced pill burden and improved adherence. Later formulations (e.g., Dovato®, dolutegravir/lamivudine) enabled NRTI-sparing strategies [8].
  • Global accessibility: WHO’s 2018 recommendation of dolutegravir-based ART as first-line treatment underscored its impact in resource-limited settings, driven by manufacturing scalability and reduced genotypic resistance testing requirements [8] [6].

Structurally, dolutegravir’s stability against enzymatic degradation—enabled by GSK572A’s fluoropyridine and trifluoromethyl groups—allowed for consistent plasma concentrations without pharmacoenhancers (e.g., cobicistat), mitigating drug-interaction risks common in boosted regimens [8]. This innovation aligned with ART evolution toward safer, more tolerable long-term maintenance therapy, directly addressing comorbidities associated with aging HIV populations [5] [6].

Properties

CAS Number

1403602-32-3

Product Name

GSK572A

IUPAC Name

(5R,7S)-5-(4-Ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C22H21F4N5O

Molecular Weight

447.44

InChI

InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1

InChI Key

AURWIOYIXRLAMD-MOPGFXCFSA-N

SMILES

O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=NC=C(F)C=C4

Solubility

Soluble in DMSO

Synonyms

GSK572A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.